5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their antibacterial activity and are used in a variety of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a sulfonamide group, and a tetrahydroisoquinoline group. The exact structure and properties would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or alkaline conditions. The thiophene ring might undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Inhibitory Activity on Phenylethanolamine N-Methyltransferase (PNMT)
Compounds structurally related to 5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide have shown significant inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT). These inhibitors display remarkable potency and selectivity, with modifications to the sulfonamide nitrogen leading to enhanced PNMT inhibitory potency. Some derivatives are predicted to penetrate the blood-brain barrier, indicating potential applications in CNS disorders (Grunewald et al., 2005).
Binding Affinity and Molecular Modeling
Further research into 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which share a core structure with the compound of interest, has shed light on their binding affinity to the active site of PNMT. Molecular modeling studies suggest that these compounds' sulfonamide groups form crucial interactions with the enzyme, affecting their inhibitory potency. The replacement of sulfonamide groups with methylene led to variations in lipophilicity and potency, demonstrating the significance of these functional groups in drug design (Grunewald et al., 2006).
Analytical Applications in Neurochemistry
Analytical techniques have been developed for the simultaneous analysis of tetrahydroisoquinolines (THIQs) in biological samples, employing derivatives similar to the compound . These methodologies involve fluorescent labeling of THIQs for high-performance liquid chromatography (HPLC), allowing for the sensitive detection of these compounds in rat brain tissue. This has implications for neurochemical research, facilitating the study of THIQs' roles in neurological conditions (Inoue et al., 2008).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of bacterial enzymes, but without specific information, it’s difficult to predict the exact mechanism of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-10-25(20,21)19-9-8-14-5-6-16(11-15(14)12-19)18-26(22,23)17-7-4-13(2)24-17/h4-7,11,18H,3,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXCWQYAUHERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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